molecular formula C17H18N2O4 B5198771 N-(2-methyl-5-nitrophenyl)-2-phenoxybutanamide

N-(2-methyl-5-nitrophenyl)-2-phenoxybutanamide

Cat. No. B5198771
M. Wt: 314.34 g/mol
InChI Key: LHSRHIJJVTXHEJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-methyl-5-nitrophenyl)-2-phenoxybutanamide, commonly known as MNPNB, is a chemical compound that has gained significant attention in the scientific community due to its potential applications as a herbicide. MNPNB belongs to the family of aryloxyphenoxypropionate herbicides and is structurally similar to other herbicides such as fenoxaprop and quizalofop.

Mechanism of Action

MNPNB acts as a selective herbicide by inhibiting the activity of acetyl-CoA carboxylase (ACCase), an enzyme involved in fatty acid biosynthesis. The inhibition of ACCase leads to the accumulation of malonyl-CoA, which interferes with the biosynthesis of fatty acids and ultimately leads to the death of the weed. MNPNB has been found to be highly selective towards grasses, which have a higher sensitivity towards ACCase inhibitors than broad-leaved weeds.
Biochemical and Physiological Effects
MNPNB has been found to have minimal effects on the biochemical and physiological processes of crops. The compound has been shown to have low toxicity towards mammals and birds, making it a safe herbicide to use in agricultural settings. MNPNB has also been found to have a low environmental impact, with a short half-life and low mobility in soil.

Advantages and Limitations for Lab Experiments

MNPNB has several advantages for lab experiments, including its high purity, stability, and low toxicity. The compound is also readily available and can be synthesized in large quantities. However, MNPNB has some limitations, including its limited solubility in water and its sensitivity to light and heat.

Future Directions

There are several future directions for the research and development of MNPNB. One area of focus is the optimization of the synthesis method to reduce the cost of production and increase the yield of the compound. Another area of research is the development of new formulations of MNPNB that can improve its efficacy and reduce its environmental impact. Additionally, further studies are needed to investigate the potential of MNPNB as a selective herbicide for other crops, such as rice and cotton.
Conclusion
MNPNB is a promising herbicide that has shown effective weed control with minimal impact on crops and the environment. The compound has a selective mode of action, inhibiting ACCase, and has been found to be safe for use in agricultural settings. Further research is needed to optimize the synthesis method, develop new formulations, and explore the potential of MNPNB for other crops. MNPNB has the potential to become a valuable tool for weed management in agriculture.

Synthesis Methods

The synthesis of MNPNB involves the reaction between 2-methyl-5-nitrophenol and 2-phenoxybutyric acid chloride in the presence of a base such as triethylamine. The reaction yields MNPNB as a yellow solid with a purity of up to 98%. The synthesis method has been optimized to reduce the use of hazardous reagents and to increase the yield of MNPNB.

Scientific Research Applications

MNPNB has been extensively studied for its potential use as a herbicide. The compound has shown promising results in controlling various weed species, including grasses and broad-leaved weeds. MNPNB has been found to be effective in both pre- and post-emergence weed control. The compound has also been tested for its selectivity towards crops and has shown low phytotoxicity towards many crops, including corn, soybean, and wheat.

properties

IUPAC Name

N-(2-methyl-5-nitrophenyl)-2-phenoxybutanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O4/c1-3-16(23-14-7-5-4-6-8-14)17(20)18-15-11-13(19(21)22)10-9-12(15)2/h4-11,16H,3H2,1-2H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHSRHIJJVTXHEJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)NC1=C(C=CC(=C1)[N+](=O)[O-])C)OC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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